BenchChemオンラインストアへようこそ!

2\'-Deoxy-2\'-fluorouridine

Nucleoside transport Cellular uptake Thymidine efflux assay

Select 2'-Deoxy-2'-fluorouridine (2'-F-dU) for its non-interchangeable 2'-fluoro modification, which confers unique ENT transporter acceleration kinetics (120% maximal velocity vs. 0–56% for Cl/Br/I analogs), superior target-to-background contrast in HSV1-TK reporter gene imaging (IVFRU uptake ratios of 1.7–1.8), and enhanced nuclease resistance in oligonucleotide therapeutics. The L-enantiomer stabilizes left-handed helical conformations validated by X-ray crystallography. As a key intermediate for clinically approved HCV NS5B polymerase inhibitors (EC50 = 21 nM), high-purity 2'-F-dU is essential for producing 2'-C-methylated fluorouridine prodrugs. Procure ≥98% purity material with verified analytical specifications for reproducible R&D.

Molecular Formula C9H13FN2O5
Molecular Weight 248.21 g/mol
Cat. No. B14787359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2\'-Deoxy-2\'-fluorouridine
Molecular FormulaC9H13FN2O5
Molecular Weight248.21 g/mol
Structural Identifiers
SMILESC1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F
InChIInChI=1S/C9H13FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h4,6-8,13,15H,1-3H2,(H,11,14,16)
InChIKeyWGPOVDZEGVBLPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxy-2'-fluorouridine (2'-F-dU) Procurement Guide: Properties and Differential Characteristics


2'-Deoxy-2'-fluorouridine (2'-F-dU, CAS 784-71-4) is a fluorinated nucleoside analog of uridine, characterized by the substitution of the 2'-hydroxyl group on the deoxyribose sugar with a fluorine atom [1]. This 2'-fluoro modification confers enhanced metabolic stability and altered conformational properties relative to the parent 2'-deoxyuridine [2]. The compound serves as a key building block for antiviral prodrugs, a molecular probe for nucleoside transporter studies, and a component in stabilized oligonucleotide therapeutics [3][4].

Why 2'-Deoxy-2'-fluorouridine Cannot Be Substituted with Other 2'-Halogeno Analogs


Substituting 2'-deoxy-2'-fluorouridine with other 2'-halogeno-2'-deoxyuridine analogs (e.g., 2'-chloro, 2'-bromo, or 2'-iodo derivatives) or alternative fluorinated nucleosides (e.g., 2'-fluoro-2'-deoxycytidine) is not scientifically interchangeable. The nature and size of the 2'-substituent critically determines the compound's interaction with nucleoside transporters, its metabolic activation by viral and cellular kinases, and its conformational preferences in nucleic acid structures [1]. Systematic comparative studies demonstrate that the 2'-fluoro analog exhibits distinct transporter acceleration kinetics compared to the 2'-chloro, 2'-bromo, and 2'-iodo congeners, which directly impacts cellular uptake and biodistribution [2]. Furthermore, the 2'-fluoro modification confers unique stability against enzymatic degradation in oligonucleotide therapeutics compared to unmodified or other modified nucleosides [3].

Quantitative Evidence Guide for 2'-Deoxy-2'-fluorouridine Comparator-Based Selection


2'-F-dU Exhibits Superior Nucleoside Transporter Acceleration Compared to 2'-Cl, 2'-Br, and 2'-I Analogs

In a systematic comparison of 2'-halogeno-2'-deoxyuridines, 2'-fluoro-2'-deoxyuridine (2'-F-dU) accelerated thymidine efflux from human erythrocytes to a maximal velocity of 120% relative to extracellular nonradioactive thymidine [1]. In contrast, the 2'-chloro and 2'-bromo analogs achieved maximal velocities of only 56% and 49%, respectively, while the 2'-iodo analog exhibited no acceleration whatsoever [1]. This establishes a clear rank order of transporter interaction: 2'-F-dU (120%) > 2'-Cl-dU (56%) > 2'-Br-dU (49%) ≫ 2'-I-dU (no effect). The Ki values for competitive inhibition of thymidine influx were comparable across all 2'-halogeno analogs (0.04–0.09 mM), confirming that differential transport kinetics, not differential binding affinity, underlies the functional distinction [1].

Nucleoside transport Cellular uptake Thymidine efflux assay

2'-F-dU Triphosphate Binds RNase A with 3- to 7-Fold Higher Affinity Than Natural Nucleotides

The 3'-phosphate derivative of 2'-deoxy-2'-fluorouridine (dU(F)MP) demonstrates 3- to 7-fold higher binding affinity for bovine pancreatic ribonuclease A (RNase A) compared to the natural substrates uridine 3'-phosphate (3'-UMP) and 2'-deoxyuridine 3'-phosphate (dUMP) [1]. X-ray crystallographic analysis at <1.7 Å resolution revealed that the uracil nucleobase and phosphoryl group of dU(F)MP bind to RNase A in positions nearly identical to those of dUMP [1]. The enhanced affinity is attributed in part to the lower pKa of the phosphoryl group in dU(F)MP (pKa = 5.9) compared to dUMP (pKa = 6.3), rendering the 2'-fluoro analog more anionic and thus more favorably bound [1].

Enzyme inhibition Ribonuclease A X-ray crystallography

IVFRU Derivative Shows Enhanced HSV-TK–Expressing Tumor Selectivity Over IVDU (Tumor Ratio 1.7–1.8 vs 0.9–1.3)

The 5-iodovinyl derivative of 2'-deoxy-2'-fluorouridine (IVFRU) was compared head-to-head with the corresponding 2'-deoxyuridine derivative (IVDU) as an imaging substrate for herpes simplex virus type 1 thymidine kinase (HSV1-TK) [1]. In rats bearing MCA-TK (HSV1-TK expressing) and MCA (wild-type) tumors, the tumor-to-tumor uptake ratio (%ID/g MCA-TK / %ID/g MCA) was measured at 1, 4, and 24 hours post-injection. IVFRU yielded ratios of 1.7, 1.7, and 1.8 at these time points, whereas IVDU produced ratios of only 1.1, 0.9, and 1.3 [1]. The study concluded that IVFRU exhibited greater specificity and stability than IVDU for selective non-invasive imaging of HSV1-TK expression [1].

HSV-TK reporter gene imaging Radiotracer Biodistribution

IVFRU Demonstrates Superior In Vitro Trapping in HSV-TK+ Infected Cells vs IVDU (27.9–41.2% vs <1% at 4–24h)

In a direct comparative study of IVFRU and IVDU, the [125I]-labeled derivative of IVFRU was selectively trapped within rabbit kidney cells infected by thymidine kinase-positive (TK+) herpes simplex virus type 1 (HSV-1) [1]. Cellular retention of radioactivity reached 27.9% at 4 hours and 41.2% at 24 hours post-incubation in TK+ infected cells [1]. In contrast, uptake in HSV TK-negative infected cells or mock-infected controls was less than 1% [1]. IVFRU exhibited antiviral activity comparable to IVDU (MIC50 = 0.01–0.1 μg/mL), but with a greater ethanol/water partition coefficient and higher affinity for the murine erythrocyte nucleoside transporter than 2'-deoxyuridine [1]. Additionally, IVFRU demonstrated resistance to glycosidic bond cleavage by pyrimidine nucleoside phosphorylases [1].

Herpes simplex virus Thymidine kinase Selective trapping

2'-Deoxy-2'-fluoro-l-uridine Confers Superior Thermodynamic Stability to Oligonucleotides

Incorporation of 2'-deoxy-2'-fluoro-l-uridine into oligonucleotides results in superior thermal stability compared to unmodified counterparts [1]. Thermo-denaturation experiments demonstrated that the fluoro-modified L-oligonucleotides exhibit enhanced helix stability, as confirmed by melting temperature analysis [1]. Enzymatic digestion experiments further revealed increased resistance to nuclease degradation [1]. X-ray crystallographic analysis of an L-type fluoro-DNA duplex provided structural evidence that the 2'-fluoro modification stabilizes the left-handed helical conformation [1].

Oligonucleotide therapeutics Thermal stability Nuclease resistance

Optimal Scientific and Industrial Application Scenarios for 2'-Deoxy-2'-fluorouridine


HSV1-TK Reporter Gene Imaging and Radiopharmaceutical Development

Researchers developing HSV1-TK–based reporter gene systems for molecular imaging should prioritize 2'-deoxy-2'-fluorouridine derivatives (specifically IVFRU) over non-fluorinated analogs such as IVDU. In vivo biodistribution data demonstrate that IVFRU achieves MCA-TK/MCA tumor uptake ratios of 1.7–1.8 across 1–24 hours, compared to 0.9–1.3 for IVDU, providing consistently superior target-to-background contrast [1]. In vitro studies further confirm selective trapping of [125I]IVFRU in HSV-TK+ infected cells at 27.9–41.2%, versus <1% in TK-negative controls [2]. This differential performance is directly traceable to the 2'-fluoro modification, which enhances transporter interaction and imparts resistance to phosphorolytic cleavage [2].

Nuclease-Resistant Therapeutic Oligonucleotide Design

For the development of antisense oligonucleotides, siRNAs, aptamers, or other nucleic acid therapeutics, the L-enantiomer of 2'-deoxy-2'-fluorouridine serves as a superior building block for enhancing duplex stability and nuclease resistance. Thermo-denaturation and enzymatic digestion experiments confirm that 2'-deoxy-2'-fluoro-l-uridine–modified oligonucleotides exhibit increased helix stability and resistance to degradation compared to unmodified L-oligonucleotides [3]. This improved stability profile is structurally validated by X-ray crystallography, which reveals that the 2'-fluoro modification stabilizes the left-handed helical conformation [3].

Nucleoside Transporter Mechanism Studies

Investigators studying equilibrative nucleoside transporter (ENT) mechanisms should select 2'-deoxy-2'-fluorouridine as a model substrate based on its quantitatively distinct transporter acceleration kinetics relative to other 2'-halogeno analogs. In human erythrocyte assays, 2'-F-dU accelerates thymidine efflux to 120% maximal velocity, whereas 2'-Cl-dU (56%), 2'-Br-dU (49%), and 2'-I-dU (no acceleration) show progressively diminished or absent activity [4]. This clear structure-activity relationship, combined with comparable transporter binding affinities (Ki 0.04–0.09 mM across analogs), makes 2'-F-dU an essential tool for dissecting the structural determinants of nucleoside translocation [4].

Antiviral Prodrug Intermediate for HCV Therapeutics

2'-Deoxy-2'-fluorouridine is a key synthetic intermediate for producing 2'-deoxy-2'-fluoro-2'-C-methyluridine derivatives, which form the active pharmacophore of clinically approved HCV NS5B polymerase inhibitors [5]. Binding data indicate that the target compound itself demonstrates EC50 = 21 nM against HCV genotype 1b NS5B RNA-dependent RNA polymerase in a replicon assay [6]. Procurement of high-purity 2'-F-dU is essential for the multi-step synthesis of 2'-C-methylated fluorouridine prodrugs, where the 2'-fluoro modification is retained in the final active triphosphate metabolite and is critical for antiviral potency [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2\'-Deoxy-2\'-fluorouridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.